molecular formula C9H10BrN3OS B13574544 2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol

Cat. No.: B13574544
M. Wt: 288.17 g/mol
InChI Key: ONJRKFJDZLUKIC-UHFFFAOYSA-N
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Description

2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound that contains a thiophene ring substituted with a bromine atom and an amino group, as well as a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable diene with sulfur sources under controlled conditions.

    Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a suitable α,β-unsaturated carbonyl compound.

    Coupling Reaction: The brominated thiophene and the pyrazole are coupled using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-3-(2-thienyl)-1h-pyrazol-1-yl)ethan-1-ol: Similar structure but lacks the bromine atom.

    2-(5-Amino-3-(3-chlorothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol: Contains a chlorine atom instead of bromine.

    2-(5-Amino-3-(3-methylthiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol: Contains a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-(5-Amino-3-(3-bromothiophen-2-yl)-1h-pyrazol-1-yl)ethan-1-ol imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.

Properties

Molecular Formula

C9H10BrN3OS

Molecular Weight

288.17 g/mol

IUPAC Name

2-[5-amino-3-(3-bromothiophen-2-yl)pyrazol-1-yl]ethanol

InChI

InChI=1S/C9H10BrN3OS/c10-6-1-4-15-9(6)7-5-8(11)13(12-7)2-3-14/h1,4-5,14H,2-3,11H2

InChI Key

ONJRKFJDZLUKIC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)C2=NN(C(=C2)N)CCO

Origin of Product

United States

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